molecular formula C20H22N2O2S B2613202 N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 319429-08-8

N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2613202
CAS No.: 319429-08-8
M. Wt: 354.47
InChI Key: ISQJPMWTQAGIBW-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a chemical reagent designed for research applications in medicinal chemistry and pharmacology. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, a family of molecules recognized for their significant potential in ion channel research and antimicrobial studies . Researchers can utilize this compound as a valuable scaffold for investigating the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Structurally related analogs have been identified as potent and selective negative allosteric modulators of ZAC, acting as state-dependent inhibitors that provide crucial tools for probing the receptor's physiological functions, which are still not fully elucidated . Furthermore, benzamide derivatives containing similar hydrophobic side chains, such as the pentyloxy group present in this compound, are being explored for their interactions with bacterial cell division proteins . Specifically, 2,6-difluorobenzamide derivatives with optimized 3-alkyloxy side chains have demonstrated promising antimicrobial activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) by targeting the essential filamentous temperature-sensitive Z-ring (FtsZ) protein, inhibiting bacterial cell division . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-4-5-12-24-16-9-7-15(8-10-16)19(23)22-20-21-17-11-6-14(2)13-18(17)25-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQJPMWTQAGIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction using 4-hydroxybenzamide and pentyl bromide in the presence of a base such as potassium carbonate.

    Final Coupling Reaction: The final step involves the coupling of the 6-methylbenzothiazole derivative with the pentyloxybenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamide derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing benzothiazole moieties, such as N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide, exhibit promising anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies:

  • Study on Antitumor Activity : A study evaluated the anticancer effects of various benzothiazole derivatives, including those similar to this compound. The findings suggested that these compounds could inhibit the growth of specific cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against human colorectal carcinoma cells (HCT116) .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial effects. The compound's structure allows it to interact with microbial targets effectively.

Case Studies:

  • Antimicrobial Evaluation : Research has demonstrated that benzothiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various strains . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Benzothiazole RingEssential for anticancer and antimicrobial activity
Pentyloxy GroupEnhances lipophilicity and cellular uptake
Substituents on Aromatic RingsModulates binding affinity to target proteins

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Analysis :

  • Thermal Stability : Compounds with rigid substituents (e.g., bromo, triazole) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas alkoxy chains may reduce crystallinity .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of the Methyl Group : A methyl group is introduced at the 6-position via Friedel-Crafts alkylation using methyl chloride and aluminum chloride.
  • Attachment of the Pentyloxy Group : The pentyloxy group is added through etherification with 4-hydroxybenzamide and pentyl bromide in the presence of a base.
  • Final Coupling Reaction : The final step involves coupling the 6-methylbenzothiazole derivative with the pentyloxybenzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In a study evaluating its effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer), it was found to inhibit cell proliferation significantly. The compound induced apoptosis and caused cell cycle arrest at various concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against S. aureus, E. coliDisruption of cell membranes
AnticancerInhibits A431 and A549 proliferationInduces apoptosis, causes cell cycle arrest
Anti-inflammatoryReduces inflammatory markers (IL-6, TNF-α)Modulates inflammatory pathways

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can modulate receptors associated with inflammation and cancer progression.
  • Signal Pathway Interference : The compound affects key signaling pathways that regulate apoptosis and inflammation, leading to reduced tumor growth and inflammation .

Case Studies

  • Anticancer Study : A study published in PubMed Central evaluated several benzothiazole derivatives for their anticancer activities. Among these, this compound was noted for significantly reducing the viability of cancer cells compared to control groups .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various benzothiazole compounds, including this specific derivative. Results indicated potent activity against multiple strains of bacteria, highlighting its potential for development into a therapeutic agent for infectious diseases .

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